molecular formula C19H17F2N3O2S B2555315 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226436-44-7

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2555315
CAS No.: 1226436-44-7
M. Wt: 389.42
InChI Key: GTJIHQJKJMWAMN-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluoromethoxyphenyl group, a p-tolyl group, and an imidazole ring, which are connected through a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

    Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluoromethoxybenzene derivative reacts with an appropriate nucleophile.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, where toluene reacts with an electrophile in the presence of a Lewis acid catalyst.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through the reaction of the imidazole derivative with a suitable thioacetamide reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the difluoromethoxyphenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives, reduced aromatic rings

    Substitution: Substituted aromatic derivatives, substituted imidazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a modulator of biological pathways.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The difluoromethoxyphenyl and p-tolyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-Methoxyphenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a chlorophenyl group instead of a difluoromethoxyphenyl group.

    2-((1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a fluorophenyl group instead of a difluoromethoxyphenyl group.

Uniqueness

The presence of the difluoromethoxy group in 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c1-12-2-4-13(5-3-12)16-10-23-19(27-11-17(22)25)24(16)14-6-8-15(9-7-14)26-18(20)21/h2-10,18H,11H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJIHQJKJMWAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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